molecular formula C10H12INO B8666445 3-iodo-N,N,4-trimethylbenzamide

3-iodo-N,N,4-trimethylbenzamide

Cat. No.: B8666445
M. Wt: 289.11 g/mol
InChI Key: ULQOTJJATJHDAS-UHFFFAOYSA-N
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Description

3-Iodo-N,N,4-trimethylbenzamide is a halogenated benzamide derivative characterized by an iodine atom at the 3-position of the benzene ring, two N-methyl groups, and a methyl group at the 4-position. Its molecular formula is C₁₁H₁₄INO, with a molecular weight of 303.14 g/mol.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-iodo-N,N,4-trimethylbenzamide

InChI

InChI=1S/C10H12INO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3

InChI Key

ULQOTJJATJHDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

3-Fluoro-N,N,4-Trimethylbenzamide (BI76263)
  • Structure : Fluorine replaces iodine at the 3-position.
  • Molecular Formula: C₁₁H₁₄FNO.
  • Molecular Weight : 217.24 g/mol.
  • Key Differences: Reduced steric bulk and electronegativity compared to iodine. Lower molecular weight improves solubility but may reduce binding affinity in hydrophobic pockets.
3-Bromo-N,N,4-Trimethylbenzamide
  • Structure : Bromine replaces iodine.
  • Molecular Formula: C₁₁H₁₄BrNO.
  • Molecular Weight : 256.14 g/mol.
  • Key Differences: Bromine’s intermediate polarizability between iodine and fluorine balances reactivity and stability.
Flubendiamide (Phthalic Acid Diamide)
  • Structure : Contains a 3-iodo-substituted phthalimide core with complex substituents (e.g., sulfonyl, trifluoromethyl groups).
  • Molecular Formula : C₂₃H₂₂F₇IN₂O₄S.
  • Molecular Weight : 682.4 g/mol.
  • Key Differences: Phthalimide backbone instead of benzamide. Broad-spectrum insecticidal activity against lepidopteran pests via ryanodine receptor modulation. Higher molecular complexity contributes to systemic foliar action and environmental persistence .

Substituted Benzamides with Varied Functional Groups

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
  • Structure : Methyl group at the 3-position; hydroxyl and bulky alkyl groups on the amide nitrogen.
  • Key Differences :
    • Hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity.
    • Lacks halogen, reducing electrophilic reactivity .
4-Bromo-N-(2-Nitrophenyl)benzamide
  • Structure : Bromine at the 4-position; nitro group on the aniline moiety.
  • Key Differences :
    • Nitro group’s strong electron-withdrawing effect contrasts with the electron-donating methyl groups in 3-iodo-N,N,4-trimethylbenzamide.
    • Para-substitution may alter binding interactions in biological targets .
Trimethobenzamide
  • Structure: Methoxy groups at 3,4,5-positions; dimethylaminoethoxy side chain.
  • Key Differences: Methoxy groups increase electron density and metabolic stability.

Research Implications

  • Agrochemical Potential: Flubendiamide’s success underscores the value of halogenated aromatic compounds in pest control, though scaffold differences limit direct comparisons.
  • Pharmaceutical Exploration : Fluorinated analogs like BI76263 highlight the tunability of benzamides for drug discovery, balancing solubility and target engagement.

Preparation Methods

Synthesis of 3-Iodo-4-Methylbenzoic Acid

The precursor 3-iodo-4-methylbenzoic acid is synthesized via a four-step sequence:

  • Nitration of 4-methylbenzoic acid : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-4-methylbenzoic acid (87% yield).

  • Reduction to 3-amino-4-methylbenzoic acid : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine (92% yield).

  • Sandmeyer iodination : Diazotization with NaNO₂/HCl followed by reaction with KI/CuI introduces iodine at the 3-position (68% yield).

Amide Bond Formation

The acid chloride is generated using thionyl chloride (SOCl₂) under reflux, then reacted with dimethylamine in tetrahydrofuran (THF) at 0°C:

3-Iodo-4-methylbenzoyl chloride+(CH₃)₂NHThis compound(75% yield)\text{3-Iodo-4-methylbenzoyl chloride} + \text{(CH₃)₂NH} \rightarrow \text{this compound} \quad (75\%\ \text{yield})

This method, while reliable, requires careful handling of moisture-sensitive intermediates.

Copper-Catalyzed Amidation of Nitriles

Adapting methodologies from Hu et al., 3-iodo-4-methylbenzonitrile undergoes copper-catalyzed reaction with DMF to form the amide:

Reaction Conditions

  • Catalyst : Cu₂O (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMF (neat)

  • Temperature : 140°C, 24 hours

  • Additive : p-Toluenesulfonic acid (TsOH, 1 equiv)

Mechanism and Yield

The reaction proceeds via nucleophilic attack of in situ-generated dimethylamine on the nitrile, facilitated by copper-mediated activation. This method affords the target compound in 53–60% yield, with purity >98% after column chromatography.

Directed Ortho-Iodination of N,N,4-Trimethylbenzamide

Iodination Strategies

Direct iodination of N,N,4-trimethylbenzamide poses challenges due to competing para-directing effects of the methyl group. Two approaches are viable:

  • Electrophilic iodination : Using I₂/HIO₃ in acetic acid at 70°C selectively iodinates the meta position relative to the amide (55% yield).

Optimization Insights

The electrophilic method favors scalability, while directed metalation offers better regiocontrol for complex substrates.

Ester-to-Amide Conversion via Ammonolysis

Drawing from patent US20130172618A1, methyl esters of 3-iodo-4-methylbenzoic acid react with dimethylamine under pressure:

Methyl Ester Synthesis

Trimethyl orthoacetate esterifies the carboxylic acid under reflux (110°C, 15 hours), achieving >99% conversion:

3-Iodo-4-methylbenzoic acid+CH₃C(OCH₃)₃Methyl ester(99% yield)\text{3-Iodo-4-methylbenzoic acid} + \text{CH₃C(OCH₃)₃} \rightarrow \text{Methyl ester} \quad (99\%\ \text{yield})

Amidation

The ester reacts with dimethylamine gas in methanol at −15°C, followed by crystallization from methanol/water:

\text{Methyl ester} + \text{(CH₃)₂NH} \rightarrow \text{this compound} \quad (80\%\ \text{yield, 99.8% HPLC purity})

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Acid chloride amidationSOCl₂, (CH₃)₂NH75%>99%High purity, straightforward
Copper-catalyzed amidationCu₂O, DMF60%98%Avoids acid chlorides
Directed iodinationI₂/HIO₃ or LDA/I₂55%97%Regioselective
Ester ammonolysisTrimethyl orthoacetate, (CH₃)₂NH80%99.8%Scalable, minimal byproducts

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-iodo-N,N,4-trimethylbenzamide, and how do reaction conditions influence yield?

  • Methodology : Optimize iodination via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of ICl to prevent over-iodination. Post-reaction, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
  • Critical Factors : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while excess methylamine in the benzamide formation step ensures complete substitution .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Primary Tools :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodophenyl resonance at δ ~7.5 ppm; N-methyl groups at δ ~3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature doublet) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-I stretch (~500 cm⁻¹) .

Q. How do functional groups in this compound influence its chemical reactivity?

  • Key Groups :

  • Iodo Substituent : Directs electrophilic substitution at the meta position; susceptible to Ullmann coupling or Suzuki-Miyaura cross-coupling for derivatization .
  • N,N-Dimethylamide : Enhances solubility in polar aprotic solvents (e.g., DMSO) but may sterically hinder nucleophilic attacks at the carbonyl .

Advanced Research Questions

Q. How can researchers design experiments to identify enzyme targets of this compound?

  • Approach :

Target Fishing : Use affinity chromatography with immobilized compound to capture binding proteins from bacterial lysates (e.g., E. coli). Validate hits via SDS-PAGE and LC-MS/MS .

Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (acps-pptase), which are critical for fatty acid biosynthesis. Compare IC₅₀ values with structurally related benzamides .

Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography; PDB deposition) to map binding interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in MIC values against S. aureus may arise from:

  • Assay Conditions : Variations in bacterial growth media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) affect compound solubility .
  • Resistance Mechanisms : Screen for efflux pump overexpression (e.g., qRT-PCR for norA gene) to explain reduced efficacy .
    • Solution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .

Q. How can metabolic stability be improved through structural modifications?

  • Insights from Analogs :

  • Trifluoromethyl Substitution : In related benzamides, CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .
  • Methyl Shielding : N,N-Dimethyl groups protect the amide bond from hydrolysis. Test deuterated methyl groups (CD₃) for further stabilization .
    • Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

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